molecular formula C20H16N4O2 B2806264 N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-66-5

N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2806264
CAS RN: 950236-66-5
M. Wt: 344.374
InChI Key: NQSFIOVFHIUMCO-UHFFFAOYSA-N
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Description

N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BFTC, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, including those with furan-2-yl and benzyl groups, has been documented, emphasizing the structural confirmation through elemental analyses, IR, ^(1)H-NMR, and ^(13)C-NMR spectra (Cansiz, Koparır, & Demirdağ, 2004).

Biological Activities

  • Research on the antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole Schiff base and amine derivatives, including those derived from furan-2-carbonyl compounds, revealed effective antiurease and antioxidant activities (Sokmen et al., 2014).
  • A study on 3-(furan-2-yl)- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives assessed their antibacterial and antifungal activities, indicating potential for therapeutic applications (Patel, H. S. Patel, & Shah, 2015).

properties

IUPAC Name

N-benzyl-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(21-14-15-8-3-1-4-9-15)18-19(17-12-7-13-26-17)24(23-22-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSFIOVFHIUMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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